molecular formula C14H14ClN3O4 B7786515 5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B7786515
M. Wt: 323.73 g/mol
InChI Key: FEBBMEJPQNXZKF-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of 5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods often utilize advanced technologies and equipment to maintain the desired reaction conditions and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and processes to study its reactivity and properties.

    Biology: In biological research, this compound is used to investigate its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential medicinal properties and its ability to interact with biological targets.

    Industry: this compound is utilized in industrial processes for the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-17-12(19)11(13(20)18(2)14(17)21)10(16)7-22-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBBMEJPQNXZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(COC2=CC=C(C=C2)Cl)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(COC2=CC=C(C=C2)Cl)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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